REACTION_CXSMILES
|
C([N:11]1[CH2:18][CH2:17][CH2:16][CH:12]1[C:13]([OH:15])=[O:14])(OCC1C=CC=CC=1)=O.[CH2:19](O)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CN(C)C=O.C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[CH2:19]([O:15][C:13]([CH:12]1[CH2:16][CH2:17][CH2:18][NH:11]1)=[O:14])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C(C(=O)O)CCC1
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated N,N'-dicyclohexylurea is filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with a large volume of saturated aqueous sodium chloride
|
Type
|
EXTRACTION
|
Details
|
this is thoroughly extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC(=O)C1NCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |